(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
“(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone” is a synthetic compound that has gained attention in the scientific community. It contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can act as tubulin polymerization inhibitors, which is a promising approach for anticancer therapy. For example, certain indole compounds have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization in a manner similar to colchicine .
Antimicrobial Activity
Indoles are known to exhibit significant antimicrobial properties. Research has highlighted the potential of selective indole derivatives as potent antimicrobial agents, which could be leveraged in the development of new treatments for microbial infections .
Neuroprotective Agents
Some indole derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. These compounds may offer therapeutic benefits by protecting neuronal cells from damage or degeneration .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for treating inflammatory disorders. They can modulate inflammatory pathways and reduce inflammation-related symptoms in various conditions .
Hormonal Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that plays a role in the degradation of tryptophan in higher plants. Similar compounds could potentially be used to influence hormonal regulation in humans .
Antioxidant Effects
Indole derivatives can also serve as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial for preventing or treating diseases associated with oxidative damage .
Future Directions
properties
IUPAC Name |
[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-19-14-7-3-2-6-12(14)10-15(19)16-18-13(11-22-16)17(21)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTVPBPDMGUFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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